6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
Overview
Description
6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C9H6BrClN2S . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound also has bromine, chlorine, and a methylsulfanyl group attached to the quinazoline core .Scientific Research Applications
Synthesis and Derivative Formation
6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline has been studied for its role in the synthesis of various chemical compounds. It is used in the formation of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, which can be further treated to produce 4-quinazolinethiones. These compounds have shown promising antibacterial affinities (Badr, El-Sherief, & Mahmoud, 1980). Additionally, the synthesis of 2-pyridyl [3H]-quinazolin-4-one derivatives starting from 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one has been explored for potential anti-tumor and anti-microbial properties (Eweas, Abdallah, & Elbadawy, 2021).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of derivatives of this compound. For instance, microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives involving this compound demonstrated significant antimicrobial activity (Raval, Desai, & Desai, 2012). Another study designed methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones using an analogue-based strategy, which exhibited promising anti-inflammatory activity and were considered safe for the gastric system compared to traditional anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).
Heterocyclization and Reactivity
Research into the heterocyclization of quinazolines has revealed interesting reactivity patterns. For example, the reaction of 4-[(2-methylprop-2-en-1-yl)sulfanyl]quinazoline, a derivative of this compound, with halogens has been shown to involve thiazole ring fusion, leading to various iodide and bromide products (Bakhteeva, Kim, & Sharutin, 2020).
Anticancer Research
The compound has also been investigated in the context of anticancer research. The synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent starting from this compound has been explored. These analogues showed enhanced cytotoxicity compared to the parent compound and retained unique biochemical characteristics important for cancer treatment (Bavetsias et al., 2002).
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is not clear as it seems to be used primarily for research purposes.
Safety and Hazards
Properties
IUPAC Name |
6-bromo-4-chloro-2-methylsulfanylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c1-14-9-12-7-3-2-5(10)4-6(7)8(11)13-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCVKFAENOWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728511 | |
Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-76-2 | |
Record name | 6-Bromo-4-chloro-2-(methylthio)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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